molecular formula C19H19NO3 B4080056 N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4080056
M. Wt: 309.4 g/mol
InChI Key: NEISJQVSFGMVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as Compound A, is a small molecule compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is not fully understood, but it is believed to act on multiple targets within cells. One proposed mechanism is that N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A inhibits the activity of a protein called NF-κB, which plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB activity, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In immune cells, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is its relatively simple synthesis method, which makes it readily available for experimental use. Additionally, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is its relatively low potency compared to other small molecule compounds, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A. One area of interest is the development of more potent analogs of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanism of action of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A in animal models and clinical trials.

Scientific Research Applications

N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer and inflammation. In cancer research, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammation research, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

1-oxo-N-(4-propan-2-ylphenyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12(2)13-7-9-15(10-8-13)20-18(21)17-11-14-5-3-4-6-16(14)19(22)23-17/h3-10,12,17H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISJQVSFGMVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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